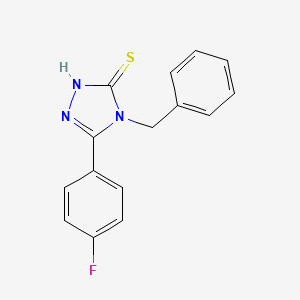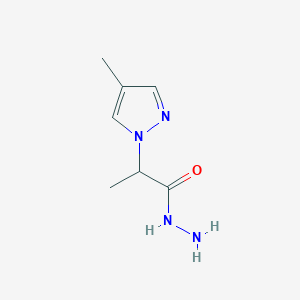
4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,5-dimethylphenol is a white or cream crystalline powder with a characteristic odor . It is a member of the class of phenols that is 3,5-xylenol which is substituted at position 4 by chlorine .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3,5-dimethylphenol is C8H9ClO . Its molecular weight is 156.61 .Physical And Chemical Properties Analysis
4-Chloro-3,5-dimethylphenol has a melting point of 114-116 °C , a boiling point of 246 °C , and a density of 0.67 g/cm3 . It is soluble in methanol .科学的研究の応用
Synthesis and Structural Analysis
The scientific interest in derivatives of 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate has been significant in the context of synthesis and structural analysis. For example, research has focused on the synthesis and characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds have been structurally characterized by X-ray single crystal diffraction, revealing intricate details about their molecular and electronic structures. The studies provide insights into the steric effects on the molecular framework and their implications for chemical reactivity and interaction (Rublova et al., 2017).
Supramolecular Chemistry
Another area of application has been in the domain of supramolecular chemistry, where derivatives of 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate have been used to study different supramolecular architectures. These studies involve understanding how weak interactions, such as hydrogen bonding and π-π interactions, influence the assembly and stability of molecular structures. Such research sheds light on the principles governing molecular recognition and assembly, which are fundamental to the development of new materials and catalysts (Shakuntala et al., 2017).
Kinetic and Mechanistic Studies
Kinetic and mechanistic studies have also been conducted, focusing on the reactivity of sterically hindered molecules derived from 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate. These studies aim to understand the influence of molecular structure on reaction mechanisms and rates, providing valuable information for designing new synthetic strategies and improving existing ones. For instance, the examination of substitution reactions in aqueous solutions offers insights into the stereochemical characteristics that affect chemical reactivity and selectivity (Bekö et al., 2015).
Nonlinear Optical Properties
Research has also explored the nonlinear optical properties of compounds related to 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate. Such studies are crucial for the development of materials with potential applications in photonics and optoelectronics. By examining the effect of different anions on the optical properties of these compounds, scientists aim to discover new materials with enhanced nonlinear optical behavior, which could be used in lasers, optical switches, and other photonic devices (Ogawa et al., 2008).
Environmental Degradation Studies
Environmental degradation studies have investigated the breakdown and transformation of 4-Chloro-3,5-dimethylphenol derivatives under various conditions. Such research is vital for understanding the fate of these compounds in the environment and assessing their potential impact on ecosystems and human health. Advanced oxidation processes, including UV and persulfate treatments, have been evaluated for their efficiency in degrading these compounds, contributing to the development of more effective water treatment technologies (Li et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 3,4-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5S/c1-10-7-12(8-11(2)16(10)17)22-23(18,19)13-5-6-14(20-3)15(9-13)21-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUSEOITQLNDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

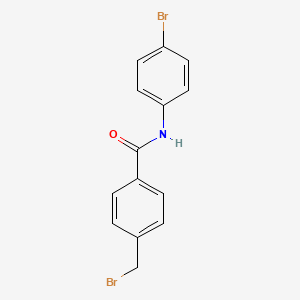
![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)
![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)
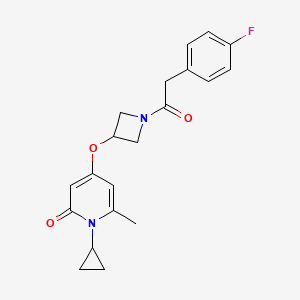
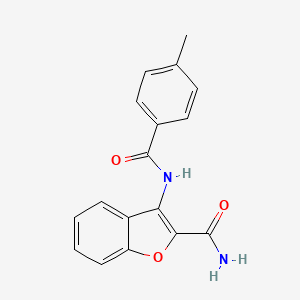
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
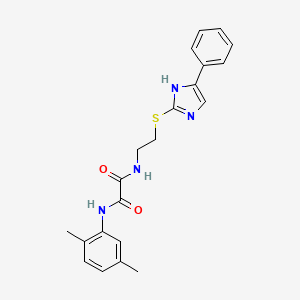
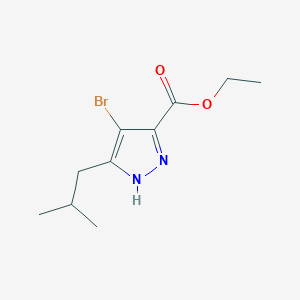
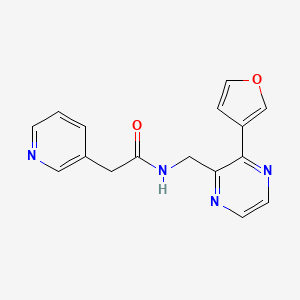
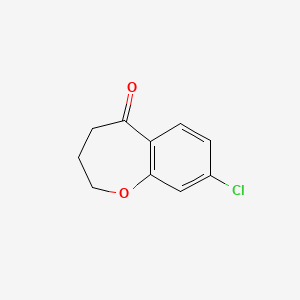
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)
